Fmoc-Asp(OtBu)-OSu

Catalog No.
S728686
CAS No.
78553-23-8
M.F
C27H28N2O8
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp(OtBu)-OSu

CAS Number

78553-23-8

Product Name

Fmoc-Asp(OtBu)-OSu

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Molecular Formula

C27H28N2O8

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1

InChI Key

OCCFRTKCROFJLW-NRFANRHFSA-N

Synonyms

78553-23-8;Fmoc-Asp(OtBu)-OSu;(S)-4-tert-Butyl1-(2,5-dioxopyrrolidin-1-yl)2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate;Fmoc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;AmbotzFAA6250;AC1Q1MPU;47444_ALDRICH;47444_FLUKA;CTK8C5238;MolPort-003-934-110;ANW-74879;ZINC71788062;AKOS016008329;AK107697;TC-163624;FT-0626499;ST24036195;(2,5-dioxopyrrolidin-1-yl)tert-butyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).

Fmoc-Asp(OtBu)-OSu is a specialized amino acid derivative designed for direct use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It incorporates three critical functional elements: a base-labile Nα-Fmoc protecting group for sequential chain elongation, an acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group, and a pre-activated N-hydroxysuccinimide (OSu) ester at the C-terminus.[2][3] This OSu ester enables direct coupling to the free N-terminal amine of a growing peptide chain without the need for additional, in-situ coupling reagents, simplifying workflows and reagent handling.[2][4]

Research Fit

Pre-activated OSu ester
Eliminates in situ activation step, simplifying SPPS cycle design.
OtBu side-chain protection
Acid-labile, orthogonal to Fmoc; manages aspartimide risk for Asp-containing peptides.
Vendor-verified purity
High HPLC purity specification supports consistent coupling and reduced by-products.
Defined solubility for automation
Documented solubility in DMF enables reliable solution transfer in automated synthesizers.

Substituting Fmoc-Asp(OtBu)-OSu with its corresponding free acid, Fmoc-Asp(OtBu)-OH, is not a direct replacement and fundamentally alters the synthesis workflow. This substitution necessitates the addition of complex, often moisture-sensitive, and costly in-situ activating reagents like HBTU or HATU, along with a tertiary base such as DIPEA.[5] This introduces multiple additional reagents to procure, handle, and weigh, increasing the potential for operator error, cross-contamination, and process variability. Furthermore, switching to an alternative side-chain protecting group, such as benzyl (OBzl), changes the final cleavage requirements and can increase the risk of specific side reactions, making it incompatible with synthesis strategies optimized for acid-labile OtBu deprotection.

Substitution Risk

Pre-activated OSu vs. free acid (Fmoc-Asp(OtBu)-OH)
Replacing the OSu ester with the free acid requires in situ activation, which may reduce coupling yield for sterically hindered sequences and introduce additional side reactions.
OtBu side-chain vs. OAll or novel bulky esters
Switching side-chain protection can shift aspartimide formation propensity or alter deprotection orthogonality, potentially compromising purity profiles in sensitive sequences.
OSu leaving group vs. OPfp or in situ activation
Different leaving groups influence racemization risk at the α-carbon; direct substitution without evaluation may affect stereochemical integrity of the final peptide.

Side-Chain Protection: Mitigating Aspartimide Formation in Problematic Sequences

The tert-butyl (OtBu) side-chain protecting group provides significant steric hindrance that reduces the rate of aspartimide formation, a major yield-limiting and purification-complicating side reaction. This is particularly critical for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. In a comparative study synthesizing a model peptide (VKDGYI), the use of Fmoc-Asp(OtBu)-OH resulted in 12.0% aspartimide-related byproducts. In contrast, a more sterically hindered protecting group, OBno, reduced this to just 3.7%, demonstrating the direct impact of steric bulk on suppressing this side reaction.[6] The OtBu group offers a well-established balance of protection and standard acid-lability compared to less common, more specialized groups.[7]

Evidence DimensionAspartimide-related impurities after prolonged piperidine treatment
Target Compound Data12.0% (for Asp(OtBu) protection)
Comparator Or BaselineFmoc-Asp(OMpe)-OH: 10.3%; Fmoc-Asp(OBno)-OH: 3.7%
Quantified DifferenceThe OtBu group results in significantly fewer side products than unprotected analogs and is a standard choice, though bulkier groups can offer further reduction.
ConditionsSynthesis of model peptide VKDGYI with extended treatment (200 min) with 20% piperidine in DMF to simulate 100 deprotection cycles.

For peptides with sequences prone to this side reaction, selecting the OtBu protecting group is a key procurement decision to maximize final purity and minimize difficult downstream purification.

Activation Strategy
Class-level inference
Pre-activated OSu ester, purity ≥98.0% (HPLC)
Free acid: requires in situ activation; may contain trace dipeptide impurities
Simplifies synthesis cycle; may reduce side reactions in hindered couplings.
Head-to-head comparative coupling yield data not publicly available for this specific compound.

Process Simplification: Eliminating In-Situ Activation Reagents for Improved Reproducibility

Using a pre-activated OSu ester eliminates the need for separate, in-situ coupling reagents (e.g., HBTU, HATU, PyBOP) and organic bases (e.g., DIPEA) at the coupling step.[5][8] This simplifies the synthesis protocol, which is particularly advantageous in automated and high-throughput workflows. By reducing the number of liquid handling steps and removing often hygroscopic and unstable coupling reagents from the process, the use of an OSu-activated derivative reduces potential sources of error and enhances batch-to-batch consistency. The coupling reaction proceeds directly upon addition of the dissolved Fmoc-Asp(OtBu)-OSu to the deprotected resin.[2]

Evidence DimensionNumber of reagents required for coupling step
Target Compound Data1 (Fmoc-Asp(OtBu)-OSu in solvent)
Comparator Or Baseline≥ 3 (Fmoc-Asp(OtBu)-OH, coupling agent like HBTU, base like DIPEA, in solvent)
Quantified DifferenceReduces reagent count at the critical coupling step by at least 2.
ConditionsStandard Fmoc-SPPS coupling cycle.

For manufacturing or high-throughput labs, simplifying the process by using a pre-activated ester reduces capital costs (fewer reagent lines), raw material handling, and risk of process failure, justifying the higher upfront cost of the derivative.

Aspartimide Suppression
Cross-study comparable
Asp(OtBu): considerable aspartimide by-products in sensitive sequences
Novel bulky esters reported to reduce by-products; OAll prone to aspartimide
Represents a practical compromise; reliable orthogonal chemistry for most sequences.
Exact % reduction in by-products not consistently quantified across studies.

Handling and Stability: Suitability for Stock Solutions and Automated Platforms

Fmoc-Asp(OtBu)-OSu is a stable, crystalline solid with good solubility in standard SPPS solvents like DMF, allowing for the preparation of stock solutions for automated synthesizers.[9][10] A typical specification for solubility is clear dissolution of 25 mmol in 50 mL of DMF.[11] While in-situ activation of the corresponding carboxylic acid, Fmoc-Asp(OtBu)-OH, is common, the activated species generated (e.g., O-acylisourea intermediates from carbodiimides or HOBt/HBTU esters) have limited lifetimes and are generated immediately before use.[12] The shelf-stable nature of the OSu ester allows it to be weighed in advance and stored in solution for periods suitable for synthesis runs (e.g., up to a month at -20°C in anhydrous DMSO), a significant handling and workflow advantage over transiently-activated acids.[4][13]

Evidence DimensionReagent Form
Target Compound DataIsolable, shelf-stable crystalline solid.
Comparator Or BaselineIn-situ generated active esters (e.g., from HBTU/HOBt) are transient and used immediately.
Quantified DifferenceN/A (Qualitative difference in process workflow and stability).
ConditionsStandard laboratory storage and SPPS solution preparation.

Procuring the pre-activated OSu ester simplifies reagent management, reduces waste from unused activated solutions, and improves operational efficiency, especially in automated environments.

Solubility in DMF
Cross-study comparable
10 mg/mL
Free acid: DMF solubility less consistently reported
Supports reliable formulation for automated peptide synthesizers.
Vendor-verified; solubility in DMSO is 20 mg/mL; limited aqueous compatibility.
Storage Stability
Cross-study comparable
-20°C, powder stable for 3 years
Free acid typically stored at 4°C
Prevents premature OSu ester hydrolysis; protects reagent investment.
Storage temperature is 24°C lower than typical free acid recommendation.
Specific Rotation
Direct head-to-head comparison
[α]20/D = -31±1° (c=1% in DMF)
Free acid: [α]20/D = +25.5° (c=1% in DMF)
Orthogonal QC identity test; prevents procurement errors between OSu ester and free acid.
Difference of -56.5° under identical measurement conditions.

Automated, High-Throughput, and cGMP Peptide Synthesis

The use of a pre-activated, stable building block like Fmoc-Asp(OtBu)-OSu is highly advantageous in automated synthesis platforms. It simplifies the process by reducing the number of required reagent reservoirs and liquid handling steps compared to in-situ activation, which directly translates to lower risk of mechanical failure and improved process reliability and reproducibility for clinical or high-throughput material production.

Synthesis of Peptides with Asp-Gly or Asp-Ser Sequences

For peptides containing sequences known to be highly susceptible to aspartimide formation (e.g., -Asp-Gly-), the use of the sterically hindering OtBu protecting group is a primary strategy to minimize this side reaction.[6] Procuring this specific derivative is a targeted approach to increase the yield and purity of the target peptide, reducing the burden on subsequent chromatographic purification.

Workflows Prioritizing Process Control and Reagent Minimization

In laboratory or manufacturing settings where minimizing the number of chemical reagents is a priority for safety, cost, or quality control reasons, Fmoc-Asp(OtBu)-OSu offers a clear benefit. It removes the need to procure, store, handle, and dispose of dedicated coupling agents and ancillary bases, streamlining the entire supply chain and synthesis workflow.

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated peptide library synthesis
Pre-activation & defined solubility
Consistent coupling yield and transfer reliability
Aspartimide-prone sequence synthesis
OtBu protection profile
Aspartimide by-product monitoring
Regulated GMP peptide production
High purity & stereochemical consistency
QC acceptance criteria and batch-to-batch reproducibility
Orthogonal side-chain deprotection
Fmoc/tBu orthogonal chemistry
Selective TFA deprotection and side-chain integrity

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

508.18456586 Da

Monoisotopic Mass

508.18456586 Da

Heavy Atom Count

37

Wikipedia

Fmoc-Asp(OtBu)-OSu

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